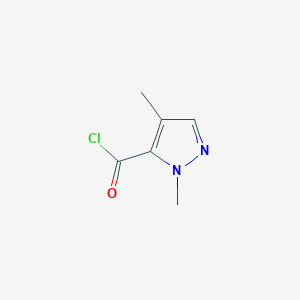

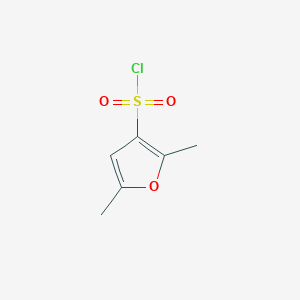

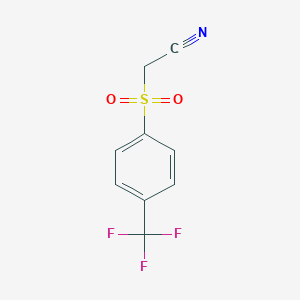

2,5-二甲基呋喃-3-磺酰氯

描述

Synthesis Analysis

The synthesis of related sulfonyl chloride derivatives involves the interaction of specific sulfonamide or sulfoxide groups with chlorosulfonic acid, leading to various sulfonyl chlorides. For instance, the synthesis of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride is achieved by reacting N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by X-ray crystallography, which provides detailed insights into their geometric configuration. For example, the study of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride revealed their crystalline structure, demonstrating the arrangement of molecular frameworks and hydrogen bonding patterns that influence their chemical behavior (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonyl chlorides, including 2,5-dimethylfuran-3-sulfonyl chloride, undergo various chemical reactions, such as sulfonylation, to produce a wide range of compounds. These reactions are pivotal in creating sulfonamide and sulfonyl derivatives, which have diverse applications in chemistry. The reactivity of sulfonyl chlorides towards nucleophiles, such as amines, allows for the synthesis of sulfonamides, which are essential in medicinal chemistry and other fields (Wang et al., 2021).

科学研究应用

光催化氧化

2,5-二甲基呋喃是5-羟甲基糠醛(HMF)选择性氧化的产物之一,HMF是一种重要的呋喃平台化合物 . 它作为一种新型能源化学品具有巨大潜力,目前正受到广泛关注 . 将HMF光催化氧化为2,5-二甲酰基呋喃(DFF)具有反应条件温和、催化剂与产物易分离、绿色环保等优点 .

生物燃料和精细化学品的合成

2,5-二甲基呋喃被认为是一种重要的生物质基化合物,不仅可以用作生物燃料,还可以用作多种高附加值精细化学品的合成砌块,例如对二甲苯、直链酮/醇和吡咯 . 由于更高的能量整合和更高的生产效率,无需分离5-HMF的糖类单锅转化为2,5-DMF更受欢迎 .

有机合成

2,5-二甲基呋喃-3-磺酰氯是一种用途广泛的化学化合物,在科学研究中因其多种应用而被广泛使用. 其独特的性质使其成为各种研究的理想选择,涵盖从有机合成到材料科学.

材料科学

如上所述,2,5-二甲基呋喃-3-磺酰氯的独特性质使其适合材料科学研究. 它有可能用于开发具有独特性能的新材料.

催化剂再生

在某些工艺中,催化剂需要在每次循环后再生,这涉及在220 °C下用H2流处理失活的催化剂2小时 . 2,5-二甲基呋喃-3-磺酰氯有可能用于此类工艺.

串联催化

一种金属-酸功能化的二维金属有机框架(MOF;Pd/NUS-SO3H),作为具有路易斯酸、布朗斯特酸和金属活性位点的3-4 nm的超薄纳米片,是基于重氮化法进行酸改性并随后进行金属负载制备的 . 这种新型复合催化剂对于不同的糖类(果糖、葡萄糖、纤维二糖、蔗糖和菊粉)的DMF产率明显高于所有报道的催化剂 .

安全和危害

属性

IUPAC Name |

2,5-dimethylfuran-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXAQZAVANAGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383523 | |

| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166964-26-7 | |

| Record name | 2,5-dimethylfuran-3-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylfuran-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methoxybenzo[d]isoxazol-3(2H)-one](/img/structure/B67494.png)

![Propanoic acid, 2-methyl-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B67496.png)

![3-Oxabicyclo[3.1.0]hexane-6-carboxylicacid,2,4-dioxo-,(1alpha,5alpha,6alpha)-(9CI)](/img/structure/B67507.png)